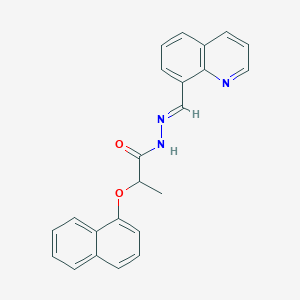![molecular formula C15H13ClN2O3S B5710089 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in the field of scientific research. CBTA is a thioamide derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and β-glucuronidase. It has also been shown to modulate the activity of receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has antioxidant, anti-inflammatory, and neuroprotective properties. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a high degree of purity. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is also stable under normal laboratory conditions. However, 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is also sensitive to light and heat, which can affect its stability and reactivity.
Future Directions
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has shown significant potential in various applications, and there are several future directions for research. One area of research is the development of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide-based drugs for the treatment of various diseases. Another area of research is the investigation of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide's mechanism of action and molecular targets. Additionally, research can be conducted to optimize the synthesis method of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide and to improve its solubility and stability.
Conclusion:
In conclusion, 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is a chemical compound that has shown significant potential in various applications, including medicinal chemistry, drug discovery, and biological research. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide exhibits antimicrobial, antifungal, and antitumor activities, and has potential as an anti-inflammatory agent and a modulator of the immune system. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research, including the development of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide-based drugs and investigation of its mechanism of action and molecular targets.
Synthesis Methods
The synthesis of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base, followed by the reaction of the resulting intermediate with 3-nitroaniline. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system. In addition, 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-4-1-3-11(7-12)9-22-10-15(19)17-13-5-2-6-14(8-13)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNJVFNWSZENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)





![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)

